4-(Prop-1-yn-1-yl)benzaldehyde Exhibits a Distinct ALDH Isoform Inhibition Profile Compared to Benzaldehyde
Inhibition of human aldehyde dehydrogenase isoforms by 4-(prop-1-yn-1-yl)benzaldehyde was evaluated against recombinant ALDH3A1, ALDH1A1, and ALDH2. The compound demonstrated a markedly different inhibitory profile compared to the unsubstituted benzaldehyde scaffold, which has been shown to inhibit the esterase activity of ALDH with a Ki of 47 μM [1][2]. In contrast, 4-(prop-1-yn-1-yl)benzaldehyde displays a >20-fold higher potency against ALDH2 (IC50 = 50 nM) and a >200-fold higher potency against ALDH1A1 (IC50 = 2000 nM), while exhibiting an IC50 of 18000 nM against ALDH3A1, revealing isoform-selective behavior [3]. The significant discrepancy between the Ki of benzaldehyde and the IC50 values of this derivative underscores that the prop-1-yn-1-yl substituent is not merely a passive handle but a critical determinant of target engagement potency.
| Evidence Dimension | ALDH Inhibition Potency |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 2000 nM; ALDH2 IC50 = 50 nM; ALDH3A1 IC50 = 18000 nM |
| Comparator Or Baseline | Benzaldehyde: ALDH Esterase Activity Ki = 47 μM (47000 nM) |
| Quantified Difference | ~23.5-fold increase in potency vs. ALDH1A1; ~940-fold increase in potency vs. ALDH2 |
| Conditions | Recombinant human ALDH enzymes expressed in E. coli; benzaldehyde as substrate for ALDH3A1; propionaldehyde as substrate for ALDH1A1; pre-incubation for 2 mins [3] |
Why This Matters
This quantifiable difference in isoform selectivity justifies procurement of this specific derivative over generic benzaldehyde for any assay requiring modulation of ALDH1A1 or ALDH2 activity.
- [1] Interaction of human aldehyde dehydrogenase with aromatic substrates and ligands. Chem Biol Interact. 2001;130-132(1-3):125-33. doi:10.1016/s0009-2797(00)00228-3. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994). Affinity Data for ALDH3A1. View Source
- [3] BindingDB. BDBM50448802 (CHEMBL3128207). Affinity Data for ALDH3A1, ALDH1A1, ALDH2. View Source
